molecular formula C14H9ClF2O B3023696 3-Chloro-3',4'-difluoro-4-methylbenzophenone CAS No. 951891-00-2

3-Chloro-3',4'-difluoro-4-methylbenzophenone

Cat. No. B3023696
CAS RN: 951891-00-2
M. Wt: 266.67 g/mol
InChI Key: YVDYQVMFJWYOKN-UHFFFAOYSA-N
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Description

The compound of interest, 3-Chloro-3',4'-difluoro-4-methylbenzophenone, is not directly studied in the provided papers. However, the papers do discuss various related compounds and methodologies that could be relevant to the synthesis, molecular structure analysis, and chemical reactions of similar halogenated aromatic compounds. For instance, the synthesis of complex aromatic compounds using Suzuki–Miyaura cross-coupling is a common theme , as well as the activation of C-F bonds to form new C-C bonds . The papers also describe the synthesis of various chlorinated and fluorinated aromatic compounds, which share some structural similarities with the compound .

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic covered in several papers. The Suzuki–Miyaura cross-coupling reaction is a key step in the synthesis of complex aromatic compounds, as demonstrated in the preparation of 3,14-diphenyl-17,17-di(n-pentyl)tetrabenzofluorene derivatives . Similarly, the synthesis of dibenzo[g,p]chrysenes via domino Friedel-Crafts-type cyclization of difluoroethenes bearing biaryl groups is another example of synthesizing halogenated aromatics . These methods could potentially be adapted for the synthesis of 3-Chloro-3',4'-difluoro-4-methylbenzophenone.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be quite complex, as seen in the crystallographic analysis of various compounds. For example, the crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid shows the carboxyl group twisted relative to the benzene ring . This kind of structural information is crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is influenced by the presence of electron-withdrawing groups, which can activate halogen substituents towards nucleophilic attack. For instance, the introduction of fluorine-containing substituents into the aromatic ring reinforces the activation of the halogen substituent . This could be relevant when considering the chemical reactions that 3-Chloro-3',4'-difluoro-4-methylbenzophenone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are often determined by their molecular structure. For example, the presence of electron-withdrawing groups can lead to solvatochromism and crystallochromism in fluorescence, as seen in the study of 3,14-Bis(4-formylphenyl)-17,17-di(n-pentyl)tetrabenzo[a,c,g,i]fluorene . The crystal structure can also influence the formation of dimers and the arrangement into sheets, which is important for the material properties of the compound .

properties

IUPAC Name

(3-chloro-4-methylphenyl)-(3,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O/c1-8-2-3-9(6-11(8)15)14(18)10-4-5-12(16)13(17)7-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDYQVMFJWYOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3',4'-difluoro-4-methylbenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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